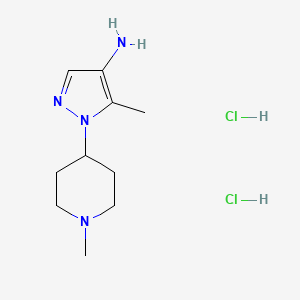

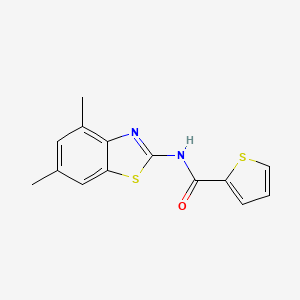

![molecular formula C25H17FN2O3 B2605417 N-[1-苯并呋喃-2-基(苯基)甲基]-6-氟-2-氧代-1H-喹啉-4-甲酰胺 CAS No. 2419602-44-9](/img/structure/B2605417.png)

N-[1-苯并呋喃-2-基(苯基)甲基]-6-氟-2-氧代-1H-喹啉-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of indium (III) halides to catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can also vary widely. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .科学研究应用

医学影像应用

相关喹啉-2-甲酰胺衍生物的一个显着应用是在医学影像中,特别是用于正电子发射断层扫描 (PET) 可视化外周苯二氮卓受体 (PBR)。Matarrese 等人 (2001) 的一项研究合成了新型喹啉-2-甲酰胺衍生物,作为 PBR 的潜在放射性配体,用于非侵入性评估体内 PBR。这些放射性配体显示出对几个器官中 PBR 的高特异性结合,表明它们在 PET 成像中探索 PBR 相关病理和生理过程的用途 (Matarrese 等人,2001)。

抗菌活性

该化合物及其衍生物也因其抗菌特性而被研究。Idrees 等人 (2020) 对一系列 5-(苯并呋喃-2-基)-N-(3-氯-4-(2-(对甲苯氧基)取代的喹啉-3-基)-2-氧代氮杂丁烷-1-基)-1-苯基-1H-吡唑-3-甲酰胺衍生物的研究表明,对病原菌如金黄色葡萄球菌和大肠杆菌具有优异的产率和显着的体外抗菌活性。这表明此类化合物在开发新型抗菌剂方面的潜力 (Idrees 等人,2020)。

抗氧化剂和抗菌研究

Shankerrao 等人 (2013) 合成了 2-(1-苯并呋喃-2-基)喹啉-4-羧酸的酚酸酯和酰胺,并评估了它们的体外抗氧化和抗菌活性。研究发现,一些化合物表现出良好的螯合能力和清除活性,以及与某些细菌对抗生素青霉素相当的抗菌特性,突出了它们作为抗氧化剂和抗菌剂的潜力 (Shankerrao 等人,2013)。

抗结核活性

此外,Bodke 等人 (2017) 探索了 2-(1-苯并呋喃-2-基)喹啉-4-羧酸衍生物的席夫碱的抗菌和抗结核活性。研究发现,一些衍生物对金黄色葡萄球菌和大肠杆菌表现出高活性,表明这些化合物在开发治疗细菌和结核感染的新疗法中的效用 (Bodke 等人,2017)。

作用机制

The mechanism of action of benzofuran derivatives can depend on their specific structure and the biological or pharmacological activity they exhibit. For instance, some benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

未来方向

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research in this area will likely focus on developing new therapeutic agents and improving the bioavailability of these compounds .

属性

IUPAC Name |

N-[1-benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17FN2O3/c26-17-10-11-20-18(13-17)19(14-23(29)27-20)25(30)28-24(15-6-2-1-3-7-15)22-12-16-8-4-5-9-21(16)31-22/h1-14,24H,(H,27,29)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWRXCVHBRKFBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)NC(=O)C4=CC(=O)NC5=C4C=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

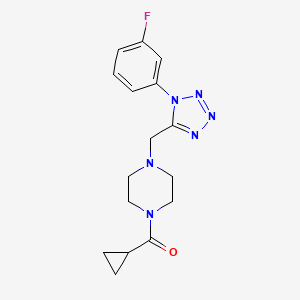

![N'-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2605334.png)

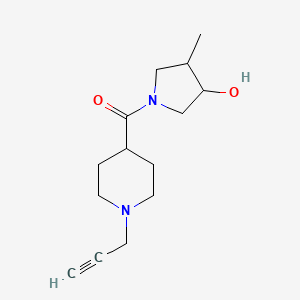

![2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2605336.png)

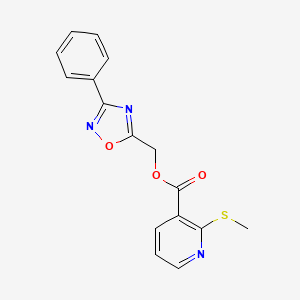

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2605337.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2605338.png)

![N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2605340.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2605351.png)

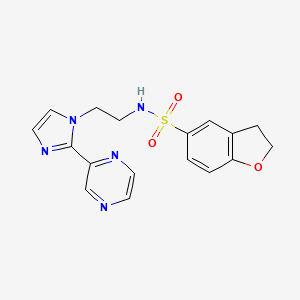

![2-(2-Oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2605356.png)

![4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2605357.png)